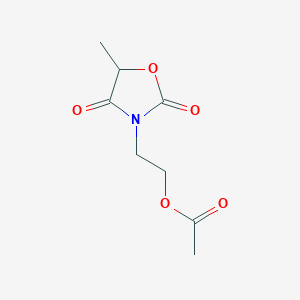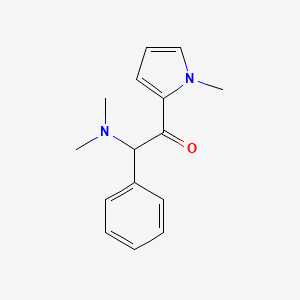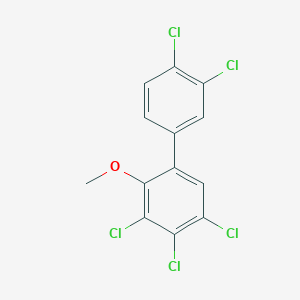
3,3',4,4',5-Pentachloro-2-methoxy-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl is a chlorinated biphenyl compound with the molecular formula C12H5Cl5O. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. This compound is characterized by the presence of five chlorine atoms and one methoxy group attached to the biphenyl structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl typically involves the chlorination of 2-methoxy-1,1’-biphenyl. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The reaction conditions, such as temperature, pressure, and the concentration of chlorine gas, are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The chlorine atoms can be reduced to form less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxylated biphenyls.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 3,3’,4,4’,5-Pentachloro-2-hydroxy-1,1’-biphenyl.
Reduction: Formation of lower chlorinated biphenyls such as 3,3’,4,4’-Tetrachloro-2-methoxy-1,1’-biphenyl.
Substitution: Formation of hydroxylated biphenyls like 3,3’,4,4’,5-Pentachloro-2-hydroxy-1,1’-biphenyl.
科学研究应用
3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of polychlorinated biphenyls’ chemical properties and reactions.
Biology: Research on its toxicological effects helps understand the impact of PCBs on living organisms.
Medicine: Studies on its interaction with biological molecules contribute to the development of therapeutic strategies for PCB-related health issues.
Industry: It is used in the development of materials with specific chemical and physical properties, such as flame retardants and plasticizers.
作用机制
The mechanism of action of 3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl involves its interaction with cellular components, leading to various biological effects. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of gene expression. Upon binding, the compound-AhR complex translocates to the nucleus, where it influences the expression of genes related to xenobiotic metabolism, oxidative stress, and inflammation.
相似化合物的比较
Similar Compounds
3,3’,4,4’,5-Pentachlorobiphenyl (PCB 126): Similar structure but lacks the methoxy group.
2,3’,4,4’,5-Pentachlorobiphenyl (PCB 118): Similar structure with different chlorine atom positions.
2,3,4,4’,5-Pentachloro-2’-methoxy-1,1’-biphenyl: Similar structure with a methoxy group at a different position.
Uniqueness
3,3’,4,4’,5-Pentachloro-2-methoxy-1,1’-biphenyl is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other polychlorinated biphenyls and contributes to its specific properties and applications.
属性
CAS 编号 |
169295-15-2 |
|---|---|
分子式 |
C13H7Cl5O |
分子量 |
356.5 g/mol |
IUPAC 名称 |
1,2,3-trichloro-5-(3,4-dichlorophenyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H7Cl5O/c1-19-13-7(5-10(16)11(17)12(13)18)6-2-3-8(14)9(15)4-6/h2-5H,1H3 |
InChI 键 |
SDTGESFGFULCPY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4H-Pyrazolo[4,3-c]quinolin-4-one, 5-(3-aminopropyl)-8-chloro-2,5-dihydro-3-methyl-](/img/structure/B12550308.png)
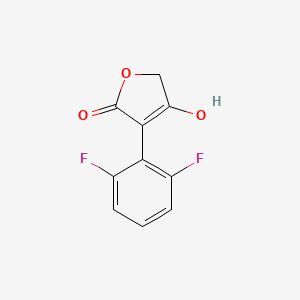
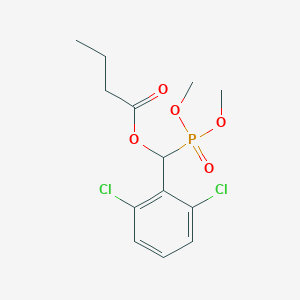
![N-[[5-[1,4-dihydro-7-[(4-methyl-1-piperazinyl)methyl]indeno[1,2-c]pyrazol-3-yl]-2-thienyl]methyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-Urea](/img/structure/B12550318.png)
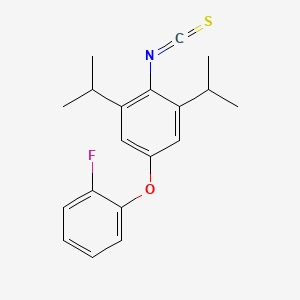
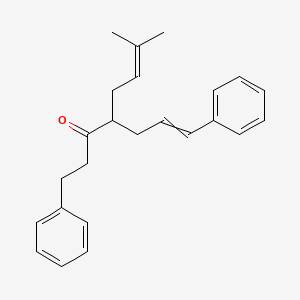
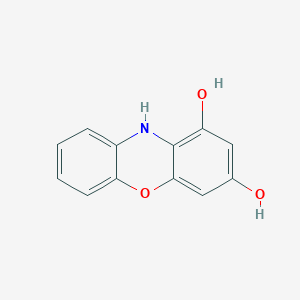
![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)

